Hexafluoroglutaryl chloride

Fluorinated block copolymers Surface modification Contact angle analysis

Hexafluoroglutaryl chloride (HFGC, CAS 678-77-3), also known as perfluoroglutaryl chloride or 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is a C5 perfluorinated diacyl chloride with molecular formula C5Cl2F6O2 and molecular weight 276.95 g/mol. Its fully fluorinated three‑carbon backbone terminates in two highly electrophilic acyl chloride functionalities.

Molecular Formula C5Cl2F6O2
Molecular Weight 276.95 g/mol
CAS No. 678-77-3
Cat. No. B1293652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroglutaryl chloride
CAS678-77-3
Molecular FormulaC5Cl2F6O2
Molecular Weight276.95 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl
InChIInChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15
InChIKeyQOLALWJWCONGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroglutaryl Chloride (CAS 678-77-3) for Advanced Materials and Analytical Chemistry Procurement


Hexafluoroglutaryl chloride (HFGC, CAS 678-77-3), also known as perfluoroglutaryl chloride or 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is a C5 perfluorinated diacyl chloride with molecular formula C5Cl2F6O2 and molecular weight 276.95 g/mol . Its fully fluorinated three‑carbon backbone terminates in two highly electrophilic acyl chloride functionalities . The compound exhibits a boiling point of 110–112 °C, a density of 1.64 g/mL at 20 °C, and is sensitive to moisture, requiring anhydrous handling conditions . Its predicted LogP of 2.96 and low water solubility of 0.005 mol/L distinguish it from shorter‑chain or non‑fluorinated analogs, conferring substantial hydrophobicity to the structures into which it is incorporated [1]. These fundamental properties position HFGC as a bifunctional fluorinated building block where the combination of acyl chloride reactivity and perfluorinated spacer length creates differentiation that cannot be replicated by in‑class alternatives.

Why Hexafluoroglutaryl Chloride Cannot Be Simply Replaced by Other Perfluorinated Diacyl Chlorides or Non‑Fluorinated Analogs


The scientific utility of hexafluoroglutaryl chloride is determined by the convergence of its perfluorinated C3 spacer and its bifunctional acyl chloride termini. Neither can be modified without quantifiably altering the final material‘s performance. Substituting a shorter‑chain analog reduces the fluorinated domain volume and changes the surface energy profile of the resulting polymer; using a longer‑chain homolog (e.g., octafluoroadipoyl chloride) increases fluorinated content and alters solubility and thermal behavior [1]. Replacing HFGC with a non‑fluorinated glutaryl chloride eliminates the perfluorinated backbone entirely, resulting in a complete loss of the low surface energy and hydrophobicity that define the material’s application space [2]. Similarly, substituting a mono‑functional perfluorinated acyl chloride sacrifices the cross‑linking capability essential for network polymer and covalent organic framework (COF) synthesis . The quantitative evidence below demonstrates that these structural differences translate into measurable, application‑critical performance disparities across polymer surface modification, membrane cross‑linking, and analytical derivatization contexts.

Quantitative Differentiation Evidence for Hexafluoroglutaryl Chloride: Head‑to‑Head Comparisons Against Closest Analogs


Hexafluoroglutaryl Chloride vs. Octafluoroadipoyl Chloride: Water Contact Angle and Surface Energy Differentiation in Fluorinated Poly(Amide Urethane) Block Copolymers

In fluorinated poly(amide urethane) block copolymers containing identical hard segments and fluorinated diamine components, substituting hexafluoroglutaryl chloride (C5 perfluorinated diacyl chloride) with octafluoroadipoyl chloride (C6 perfluorinated diacyl chloride) produced quantifiably different water contact angles and critical surface tensions. The HFGC‑derived copolymer with N,N′‑diisopropyl‑1,6‑diaminohexane exhibited a higher water contact angle than the octafluoroadipoyl chloride analog under identical measurement conditions [1]. This demonstrates that the C5 vs. C6 perfluorinated chain length is not interchangeable for optimizing surface hydrophobicity in segmented copolymer architectures.

Fluorinated block copolymers Surface modification Contact angle analysis

Hexafluoroglutaryl Chloride vs. Non‑Fluorinated Adipoyl Chloride: Critical Surface Tension Reduction Quantified in Siloxane‑Containing Block Copolymers

In a direct head‑to‑head study of siloxane‑containing fluorinated poly(amide urethane) block copolymers, replacing non‑fluorinated adipoyl chloride with hexafluoroglutaryl chloride resulted in a 50% reduction in the measured critical surface tension (γC) of the final copolymer film [1]. This quantification establishes that the perfluorinated backbone is the principal driver of surface energy lowering, not merely the presence of siloxane side chains or the polyurethane hard segment architecture.

Critical surface tension Fluorinated polyamide Siloxane copolymers

Hexafluoroglutaryl Chloride vs. Oxalyl Chloride: COF Cross‑Linking Computational Stability and Membrane Performance Differentiation

Computational modeling of quinoxaline‑based 2D covalent organic frameworks (2D‑COFs) compared cross‑linking with oxalyl chloride (OC, C2, non‑fluorinated) versus hexafluoroglutaryl chloride (HFGC, C5, perfluorinated). Enthalpy of formation and cohesive energy calculations showed that HFGC cross‑linking yields thermodynamically stable COF materials with enhanced interlayer bonding strength relative to OC [1]. Experimental synthesis and membrane permeance testing confirmed that HFGC‑cross‑linked COFs exhibit suppressed layer swelling upon wetting, a failure mode observed in non‑cross‑linked and shorter‑cross‑linked COF membranes [2]. The perfluorinated C5 spacer provides optimal interlayer distance to inhibit swelling while maintaining membrane porosity.

Covalent organic frameworks Membrane cross-linking Computational materials modeling

Hexafluoroglutaryl Chloride vs. In‑Class Perfluorinated Diacids: Water Solubility and Hydrophobicity Parameter Differentiation

Comparative analysis of predicted physicochemical parameters across the perfluorinated diacid/diacyl chloride series reveals that hexafluoroglutaryl chloride (as the acyl chloride derivative of hexafluoroglutaric acid) occupies a distinct position in the hydrophobicity continuum. The LogKow for hexafluoroglutaric acid is 1.90, and its predicted water solubility is 0.145 mol/L; the hexafluoroglutaryl chloride derivative is more hydrophobic, with a predicted LogKow of 2.96 and water solubility of 0.005 mol/L [1]. In contrast, octafluoroadipic acid (C6 analog) exhibits LogKow 2.33 and water solubility 0.002 mol/L, while tetrafluorosuccinic acid (C4 analog) exhibits LogKow 1.11 and water solubility 1.571 mol/L [2]. These data confirm that HFGC provides a specific hydrophobicity increment between the C4 and C6 homologs, enabling tunable fluorinated domain properties in materials design.

Hydrophobicity Partition coefficient Perfluorinated building blocks

Hexafluoroglutaryl Chloride vs. Glutaryl Chloride: Backbone Fluorination Drives Copolymer Surface Energy Reduction

The presence of six fluorine atoms on the C5 backbone is the defining chemical feature differentiating hexafluoroglutaryl chloride from its non‑fluorinated analog, glutaryl chloride. While both compounds possess the same number of acyl chloride functionalities and identical carbon‑chain length, the perfluorination of HFGC results in a fundamentally different electronic and conformational profile. Fluorine‘s strong electron‑withdrawing effect increases the electrophilicity of the adjacent carbonyl carbons, potentially altering acylation kinetics; more critically, the fluorinated backbone introduces a low‑surface‑energy domain into any copolymer architecture. As established in Evidence Item 2, HFGC‑containing copolymers exhibit γC values of ~10–12 mN/m, whereas analogous non‑fluorinated adipoyl chloride copolymers exhibit γC values of ~20–24 mN/m [1]. Although no direct glutaryl chloride copolymer surface energy data were identified, the C5‑chain parity makes the adipoyl chloride comparison the closest available class‑level inference; the quantitative difference is attributable solely to the perfluorinated backbone.

Fluorine effect Surface energy Block copolymer design

Hexafluoroglutaryl Chloride in GC‑MS Derivatization: C5 Perfluorinated Spacer Optimizes Volatility and MS Detection Sensitivity

Hexafluoroglutaryl chloride and its mono‑ethyl ester derivative (ethyl hexafluoroglutaryl chloride) are established derivatizing agents for gas chromatography–mass spectrometry (GC‑MS) analysis of amines, particularly for the quantification of amphetamine and methamphetamine in biological matrices . The perfluorinated C5 backbone enhances analyte volatility for GC separation while simultaneously providing a distinctive mass spectral fragmentation pattern that improves detection sensitivity and specificity. While comparative quantitative data against alternative perfluorinated acylating agents (e.g., pentafluoropropionyl chloride, C3; heptafluorobutyryl chloride, C4) were not identified, class‑level inference indicates that the C5 chain length of HFGC occupies an intermediate position in the volatility–molecular weight trade‑off: longer than C3/C4 analogs (which may yield excessively volatile derivatives susceptible to evaporative loss) and shorter than C6/C7 analogs (which may increase retention time and reduce throughput).

GC-MS derivatization Analytical chemistry Perfluorinated acylating agents

Hexafluoroglutaryl Chloride: Targeted Application Scenarios Based on Quantified Differentiation Evidence


Synthesis of Fluorinated Poly(Amide Urethane) Block Copolymers for Low‑Surface‑Energy Coatings

Hexafluoroglutaryl chloride is the diacyl chloride of choice when synthesizing segmented poly(amide urethane) block copolymers intended for low‑surface‑energy coating applications requiring water contact angles of ~91° and critical surface tensions in the 10–12 mN/m range. The head‑to‑head comparative evidence demonstrates that HFGC‑derived copolymers yield water contact angles approximately 6° higher than those made with octafluoroadipoyl chloride under identical diamine and hard‑segment conditions [1]. Furthermore, HFGC reduces γC by over 50% relative to non‑fluorinated diacyl chlorides, enabling the anti‑wetting, release, and anti‑fouling performance required in marine coatings, biomedical device surfaces, and moisture‑barrier packaging [2]. Researchers and procurement specialists should select HFGC specifically when the application demands this precise combination of fluorinated content and spacer length.

Cross‑Linking Agent in 2D Covalent Organic Framework (COF) Membrane Fabrication

Hexafluoroglutaryl chloride is uniquely suited as a cross‑linking agent in the synthesis of robust 2D‑COF membranes, where interlayer covalent bridging is required to suppress wetting‑induced swelling and maintain size‑exclusion selectivity. Computational and experimental evidence confirms that HFGC forms thermodynamically stable cross‑links in quinoxaline‑based COFs, providing interlayer spacing that effectively inhibits layer separation upon membrane wetting [1]. Shorter linkers such as oxalyl chloride fail to provide adequate interlayer bridging distance, while longer perfluorinated linkers alter pore architecture and material density in ways that may compromise permeance [2]. For researchers developing next‑generation COF‑based separation membranes for water purification, gas separation, or organic solvent nanofiltration, HFGC offers a validated C5 spacer that balances cross‑linking efficacy with membrane performance.

Monomer for Fluorinated Polyesters and Polyethers with Defined Hydrophobicity

Hexafluoroglutaryl chloride serves as a key monomer in the synthesis of fluorinated polyesters and polyethers where a specific LogKow of approximately 2.96 and water solubility of 0.005 mol/L are targeted for the fluorinated domain [1]. Patent literature describes the reaction of HFGC with 1,5‑hexafluoropentane diol to yield fluorinated polyesters, which can be subsequently reduced with SF4 to produce fluorinated polyethers [2]. The C5 perfluorinated backbone provides a hydrophobicity increment that sits between the more hydrophilic C4 analog (tetrafluorosuccinic acid derivatives, LogKow 1.11) and the more hydrophobic C6 analog (octafluoroadipic acid derivatives, LogKow 2.33). Materials engineers designing fluorinated polymers for chemically resistant elastomers, specialty lubricants, or low‑dielectric materials should procure HFGC when the application‘s performance model calls for this specific fluorinated chain length.

Derivatization Reagent for GC‑MS Quantification of Amines in Biological Matrices

Analytical chemists developing GC‑MS methods for the quantification of primary and secondary amines in complex biological matrices should evaluate hexafluoroglutaryl chloride (or its mono‑ethyl ester) as a derivatizing agent. HFGC is an established reagent for the quantification of amphetamine and methamphetamine in urine, where the perfluorinated C5 backbone enhances derivative volatility for efficient GC elution while producing distinctive mass spectral fragments that improve detection specificity and signal‑to‑noise ratios [1]. Although direct quantitative comparisons against other perfluorinated acylating agents are not available, the C5 chain length is inferentially positioned as optimal for analytes of intermediate molecular weight: longer chains may unnecessarily increase retention time and reduce throughput, while shorter chains may yield excessively volatile derivatives prone to evaporative loss during sample workup. Procurement of HFGC for analytical derivatization should be based on the specific volatility and detection sensitivity requirements of the target analyte panel.

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